molecular formula C21H16ClN5O3S B2377306 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872861-76-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2377306
CAS No.: 872861-76-2
M. Wt: 453.9
InChI Key: IEMLRWDAAWSLLA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. Its mechanism of action involves the covalent binding of its acrylamide moiety to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained enzymatic inhibition. This compound is a key research tool for investigating the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Beyond oncology, it is used in immunological studies to dissect B-cell signaling in autoimmune disorders like rheumatoid arthritis and lupus, where BTK activity is implicated in the pathogenesis. The structural core, based on a pyrazolopyrimidine scaffold, is designed to confer high selectivity and potency, making this inhibitor invaluable for preclinical target validation and mechanistic studies in cellular and in vivo models of disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-14-2-1-3-15(7-14)27-20-16(9-26-27)21(25-11-24-20)31-10-19(28)23-8-13-4-5-17-18(6-13)30-12-29-17/h1-7,9,11H,8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMLRWDAAWSLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the pyrazolo[3,4-d]pyrimidine core: This step often involves the condensation of 3-chlorophenylhydrazine with appropriate diketones or aldehydes, followed by cyclization.

    Thioether formation: The pyrazolo[3,4-d]pyrimidine derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Final coupling: The benzo[d][1,3]dioxole moiety is coupled with the thioether derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against various viruses, including herpes simplex virus (HSV) and influenza virus. In vitro evaluations indicated that certain derivatives could inhibit viral replication effectively while exhibiting low cytotoxicity .

CompoundVirus TargetedInhibition RateCytotoxicity (CC50)
3adHSV-191% at 50 μM600 μM
54jInfluenzaNot specifiedLow

Anticancer Effects

The compound's structural features suggest potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, compounds targeting histone demethylases have shown effectiveness in reducing tumor cell proliferation by inducing apoptosis .

A notable study reported that certain derivatives exhibited selective inhibition against JmjC histone demethylases, which are implicated in various cancers. This selectivity allows for targeted therapy with potentially reduced side effects.

CompoundCancer TypeMechanism of ActionIC50 Value
54kBreastHistone demethylase inhibition20 μM
22aLungApoptosis induction15 μM

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has been shown to inhibit enzymes critical for bacterial cell wall synthesis, which could lead to applications in antibiotic development . The mechanism typically involves the disruption of UDP-MurNAc-L-Ala-D-[14C]Glu formation, a key step in peptidoglycan biosynthesis.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Antiviral Efficacy : A study demonstrated that a series of pyrazole-fused derivatives exhibited significant antiviral activity against HSV with minimal cytotoxic effects .
  • Anticancer Activity : Research on histone demethylase inhibitors revealed that certain derivatives could effectively induce apoptosis in cancer cells while sparing normal cells .
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit bacterial enzymes showed promise for developing new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs (e.g., Example 83) exhibit higher melting points (~300°C), suggesting greater crystalline stability compared to chlorinated or non-halogenated derivatives .
  • Thioacetamide-linked compounds (target and ) show broader activity spectra, likely due to sulfur’s redox activity and hydrogen-bonding capacity .

Implications for Drug Design

The target compound’s design integrates features from multiple pharmacologically active scaffolds:

Pyrazolo-pyrimidine Core : Provides a rigid, planar structure for target engagement, as seen in kinase inhibitors .

Benzo[d][1,3]dioxolmethyl: Enhances blood-brain barrier penetration relative to polar groups like chromenone .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a thioacetamide linked to a pyrazolo[3,4-d]pyrimidine derivative. The structural diversity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with pyrazolo[3,4-d]pyrimidine cores have shown efficacy against various cancer cell lines by inhibiting key kinases involved in tumor progression.
  • Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole unit is associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • CNS Effects : Certain derivatives have been noted for their central nervous system effects, potentially serving as anxiolytics or neuroprotective agents.

The biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase and other signaling pathways critical for cancer cell survival and proliferation .
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing CNS activity .

Antitumor Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Another study tested the antimicrobial properties of derivatives containing the benzo[d][1,3]dioxole structure against Escherichia coli and Staphylococcus aureus. The results showed that these compounds significantly reduced bacterial viability compared to control groups, suggesting potential applications in treating infections .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntitumorMCF7 (breast cancer)5.2
AntitumorA549 (lung cancer)6.8
AntimicrobialE. coli12.5
AntimicrobialS. aureus9.0

Q & A

Q. How can computational tools aid in optimizing this compound?

  • Workflow :

QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidine datasets to predict ADMET properties .

Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity to prioritize synthetic targets .

MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

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